7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is a chemical compound with the molecular formula C9H7BrClNO4S and a molecular weight of 340.58 g/mol . This compound is known for its unique structure, which includes a benzoxazepine ring system substituted with bromine, a sulfonyl chloride group, and a ketone functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring system.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide, sulfonate ester, and other derivatives.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include bromine, thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride has several scientific research applications, including:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing benzoxazepine ring systems.
Medicinal Chemistry: Researchers explore its potential as a scaffold for developing new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of benzoxazepine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: While not widely used in industry, it serves as a valuable tool in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity . The bromine and ketone groups may also contribute to the compound’s biological effects through various interactions at the molecular level.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride include other benzoxazepine derivatives, such as:
These compounds share the benzoxazepine ring system but differ in their substituents and functional groups. The presence of the sulfonyl chloride group in this compound makes it unique, as this group can participate in a wide range of chemical reactions, enhancing its versatility in research applications.
Properties
IUPAC Name |
7-bromo-5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-9-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4S/c10-5-3-6-8(7(4-5)17(11,14)15)16-2-1-12-9(6)13/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXBBPZCIMKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2S(=O)(=O)Cl)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-72-4 |
Source
|
Record name | 7-bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.